2,5-Dichloro-3-fluoroisonicotinaldehyde
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Overview
Description
2,5-Dichloro-3-fluoroisonicotinaldehyde is a chemical compound with the molecular formula C6H2Cl2FNO. It is a derivative of isonicotinaldehyde, characterized by the presence of two chlorine atoms and one fluorine atom on the aromatic ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dichloro-3-fluoroisonicotinaldehyde typically involves the chlorination and fluorination of isonicotinaldehyde. One common method includes the use of reagents such as thionyl chloride (SOCl2) and hydrogen fluoride (HF) under controlled conditions to introduce the chlorine and fluorine atoms, respectively. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination and fluorination processes, utilizing advanced equipment to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions
2,5-Dichloro-3-fluoroisonicotinaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The chlorine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: 2,5-Dichloro-3-fluoroisonicotinic acid.
Reduction: 2,5-Dichloro-3-fluoroisonicotinalcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2,5-Dichloro-3-fluoroisonicotinaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,5-Dichloro-3-fluoroisonicotinaldehyde involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. This interaction can affect various biochemical pathways, leading to changes in cellular processes .
Comparison with Similar Compounds
Similar Compounds
- 2,5-Dichloroisonicotinaldehyde
- 3-Fluoroisonicotinaldehyde
- 2,5-Dichloro-3-fluorobenzaldehyde
Uniqueness
2,5-Dichloro-3-fluoroisonicotinaldehyde is unique due to the specific arrangement of chlorine and fluorine atoms on the aromatic ring, which can influence its reactivity and interactions with other molecules. This distinct structure can result in different chemical and biological properties compared to similar compounds .
Properties
Molecular Formula |
C6H2Cl2FNO |
---|---|
Molecular Weight |
193.99 g/mol |
IUPAC Name |
2,5-dichloro-3-fluoropyridine-4-carbaldehyde |
InChI |
InChI=1S/C6H2Cl2FNO/c7-4-1-10-6(8)5(9)3(4)2-11/h1-2H |
InChI Key |
CSLLVOMSDPDQQZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=C(C(=N1)Cl)F)C=O)Cl |
Origin of Product |
United States |
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